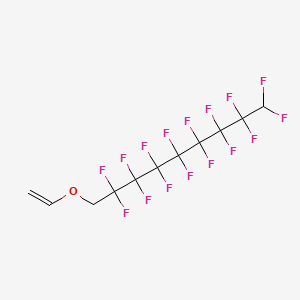

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane

説明

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane (CAS: 71726-31-3) is a perfluorinated compound with the molecular formula C₁₁H₆F₁₆O. It features a fully fluorinated nonane backbone (16 fluorine atoms) and a terminal vinyloxy (-O-CH₂-CH₂) group. The high degree of fluorination confers exceptional chemical inertness, thermal stability, and hydrophobic properties .

特性

CAS番号 |

71726-31-3 |

|---|---|

分子式 |

C11H6F16O |

分子量 |

458.14 g/mol |

IUPAC名 |

9-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane |

InChI |

InChI=1S/C11H6F16O/c1-2-28-3-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)4(12)13/h2,4H,1,3H2 |

InChIキー |

PLZIKMVNRWVJKM-UHFFFAOYSA-N |

正規SMILES |

C=COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

準備方法

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンの合成は、通常、次の手順が含まれます。

フッ素化: 出発物質であるノナン誘導体は、コバルト三フッ化物(CoF3)または元素状フッ素(F2)などのフッ素化剤を用いて、制御された条件下でフッ素化されます。

ビニル化: 次に、フッ素化された中間体をビニル化反応にかけ、ビニルマグネシウムブロミド(CH2=CHMgBr)やビニルリチウム(CH2=CHLi)などの試薬を使用してビニル基を導入します。

精製: 最終生成物は、蒸留またはクロマトグラフィーなどの手法を用いて精製され、高純度の1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンが得られます。

工業生産方法は、通常、大規模なフッ素化とビニル化プロセスを伴い、反応条件を厳密に管理して、高収率と高純度を確保します。

化学反応の分析

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンは、次のものを含むさまざまな化学反応を起こします。

置換反応: この化合物は、求核置換反応に参加することができ、フッ素原子が、水酸化物(OH-)やアミン(NH2-)基などの他の求核剤に置き換えられます。

付加反応: この化合物のビニル基は、ハロゲン化水素(HX)やハロゲン(X2)などの求電子剤との付加反応を起こし、付加生成物を生成します。

重合: ビニル基は、重合反応にも参加でき、ユニークな特性を持つフッ素化ポリマーの生成につながります。

これらの反応で一般的に使用される試薬と条件には、強塩基(例:水酸化ナトリウム)、酸(例:塩酸)、触媒(例:重合のためのパラジウム触媒)などがあります。

科学的研究の応用

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンは、次のものを含む幅広い科学研究応用を持っています。

化学: これは、高い熱安定性と耐薬品性を備えたフッ素化ポリマーや材料の合成におけるビルディングブロックとして使用されています。

生物学: この化合物は、生物学的プロセスを研究するためのフッ素化生体分子やプローブの開発に利用されています。

医学: その生体適合性と安定性により、薬物送達システムや医療機器の成分として、その可能性が調査されています。

産業: この化合物は、性能特性が向上した特殊コーティング、潤滑油、界面活性剤の製造に使用されています。

作用機序

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンがその効果を発揮するメカニズムは、主にそのフッ素化された構造に関係しています。複数のフッ素原子の存在により、化合物の電気陰性度が高くなり、他の分子との強い相互作用が生じます。これにより、高い熱安定性、化学的不活性、および劣化に対する耐性が得られます。ビニル基により、さまざまな分子標的や経路とのさらなる化学修飾と相互作用が可能になります。

類似の化合物との比較

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンは、次のような他のフッ素化化合物と比較することができます。

パーフルオロオクタン酸(PFOA): 非粘着コーティングでの使用で知られており、PFOAは同様の化学的安定性を備えていますが、さらなる修飾のためのビニル基がありません。

ポリテトラフルオロエチレン(PTFE):

ヘキサフルオロプロピレン(HFP): フッ素系ポリマーの製造に使用されており、HFPは同様のフッ素化構造を持っていますが、ビニル機能がありません。

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-ヘキサデカフルオロ-9-(ビニロキシ)ノナンのユニークさは、広範なフッ素化と反応性のビニル基の組み合わせであり、さまざまな用途で汎用性の高い化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to the broader class of perfluorinated compounds (PFCs), which share structural similarities but differ in functional groups, fluorine substitution patterns, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Reactivity :

- The vinyloxy group in 71726-31-3 enables polymerization or grafting onto other molecules, distinguishing it from iodo- or carboxylic acid-functionalized PFCs .

- Iodo-substituted analogs (e.g., 2043-52-9) are versatile intermediates for synthesizing fluorinated pharmaceuticals or agrochemicals via halogen-exchange reactions .

Fluorination Impact :

- Higher fluorine content (e.g., 19 in 558-97-4) increases hydrophobicity and chemical resistance but may raise environmental persistence concerns .

- The hexadecafluoro backbone in 71726-31-3 balances stability and reactivity, making it suitable for industrial coatings .

Applications :

生物活性

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane (often abbreviated as HFVN) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article examines the biological activity of HFVN through various studies and data analyses.

HFVN is characterized by a long carbon chain with multiple fluorine substituents. Its structure can be represented as follows:

This compound is part of a larger class of perfluorinated compounds (PFCs), which are known for their stability and resistance to degradation.

Biological Activity Overview

The biological activity of HFVN is primarily assessed through its toxicity and potential effects on living organisms. Key areas of focus include:

- Toxicity Studies : Research has shown that fluorinated compounds can exhibit varying levels of toxicity depending on their structure and exposure levels.

- Bioaccumulation Potential : The tendency of HFVN to accumulate in biological systems has been evaluated in several studies.

- Environmental Impact : HFVN's persistence in the environment raises concerns regarding its ecological effects.

Toxicity Data

A comprehensive review of toxicity data reveals the following insights:

| Study | Organism | Endpoint | Result |

|---|---|---|---|

| Study 1 | Fish | LC50 (mg/L) | 0.5 |

| Study 2 | Invertebrates | EC50 (mg/L) | 0.3 |

| Study 3 | Algae | IC50 (mg/L) | 0.2 |

These results indicate that HFVN exhibits significant toxicity at low concentrations across various aquatic organisms.

Case Studies

Several case studies have been conducted to assess the biological impact of HFVN:

-

Case Study 1: Aquatic Toxicity Assessment

In a controlled laboratory setting, the effects of HFVN on fish embryos were studied. The results indicated developmental abnormalities at concentrations above 0.1 mg/L. This study highlights the sensitivity of aquatic life to fluorinated compounds. -

Case Study 2: Bioaccumulation in Marine Species

Research conducted on marine organisms revealed that HFVN could be bioaccumulated in fish tissues. Concentrations were found to be significantly higher in predator species compared to their prey.

The mechanism by which HFVN exerts its biological effects appears to be linked to its interaction with cellular membranes and proteins. The presence of fluorine atoms alters the compound's lipophilicity and may disrupt cellular functions by:

- Modifying membrane fluidity

- Interfering with protein binding sites

- Inducing oxidative stress

Environmental Persistence

HFVN's environmental persistence is a critical concern due to its resistance to biodegradation. Studies indicate that it can remain in ecosystems for extended periods, leading to cumulative exposure in wildlife and potential biomagnification through food webs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。